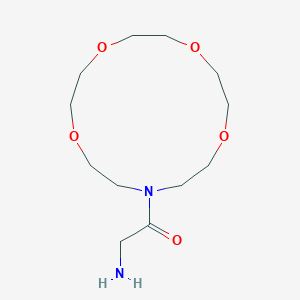
N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane, commonly known as ATC or Azacrown, is a macrocyclic compound that has been widely studied for its potential applications in various fields of science. This molecule is composed of a cyclic backbone with four oxygen atoms and one nitrogen atom, with an aminoacetyl group attached to the nitrogen atom. In
Mecanismo De Acción
The mechanism of action of ATC is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in various scientific applications, as mentioned above.
Biochemical and Physiological Effects:
ATC has been found to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, its effects on living organisms are not well understood and further research is needed to determine its potential toxicity and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATC has several advantages for use in laboratory experiments, including its high selectivity for certain metal ions, its ability to stabilize proteins in solution, and its low toxicity. However, its limitations include its relatively high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research on ATC, including its potential use in drug delivery systems, its applications in catalysis, and its use in the synthesis of new materials. Additionally, further studies are needed to determine its potential toxicity and physiological effects, as well as its potential applications in other fields of science.
Métodos De Síntesis
ATC can be synthesized through a variety of methods, including the reaction between 1,2-diaminoethane and diacetyl in the presence of a catalyst, or the reaction between an amino acid and a cyclic ether. One of the most common methods for synthesizing ATC is through the reaction between ethylenediamine and glycolic acid in the presence of a copper catalyst. This method has been found to be efficient and cost-effective, and can yield high purity ATC.
Aplicaciones Científicas De Investigación
ATC has been studied extensively for its potential applications in various fields of science, including analytical chemistry, biochemistry, and materials science. In analytical chemistry, ATC has been used as a complexing agent for metal ions, and has been found to be highly selective for certain metals. In biochemistry, ATC has been used as a tool for studying protein-ligand interactions, and has been found to be useful for stabilizing proteins in solution. In materials science, ATC has been used as a building block for the synthesis of new materials, such as metal-organic frameworks.
Propiedades
IUPAC Name |
2-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O5/c13-11-12(15)14-1-3-16-5-7-18-9-10-19-8-6-17-4-2-14/h1-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAMQIUFHUYYJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCN1C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146523 |
Source


|
| Record name | N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104514-11-6 |
Source


|
| Record name | N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104514116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)


![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)




